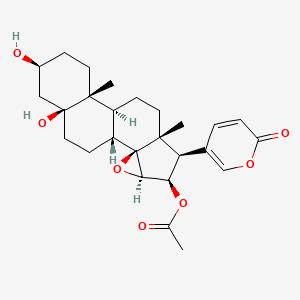

Cinobufotalin

描述

Cinobufotalin (C₂₆H₃₄O₇) is a bufadienolide compound derived from the venom of Bufo species, such as Bufo gargarizans and Bufo melanostictus. It is a key active ingredient in Traditional Chinese Medicine (TCM) formulations like Huachansu injection and capsules . Clinically, this compound is used as an adjuvant therapy for cancers, including gastric, hepatocellular, and lung carcinomas, due to its ability to inhibit tumor proliferation, induce apoptosis, and mitigate chemotherapy-induced toxicity .

属性

IUPAC Name |

[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKUJJFDSHBPPA-ZNCGZLKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C)O)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026581 | |

| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108-68-5 | |

| Record name | Cinobufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinobufotalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001108685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinobufotalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinobufotalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOBUFOTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0QBZ37386 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Natural Extraction from Bufo Species

Source Material and Collection

Cinobufotalin is primarily extracted from the venom of Bufo gargarizans and Bufo melanostictus, toads indigenous to East Asia. The venom, a milky secretion, is collected through manual stimulation of the parotoid glands or via electrostimulation under controlled conditions to ensure ethical harvesting. Post-collection, the crude venom is lyophilized to preserve bioactive compounds and stored at -20°C to prevent degradation.

Solvent-Based Extraction Protocols

The extraction process typically involves sequential solvent partitioning to isolate bufadienolides. Methanol and ethanol (70–90% v/v) are the most effective solvents for initial extraction, achieving yields of 1.2–1.8% (w/w) from dried venom. Polar solvents like ethyl acetate and dichloromethane are then used for further fractionation. A comparative study demonstrated that methanol extraction followed by ethyl acetate partitioning yielded this compound at a purity of 68.2%, while ethanol-based methods achieved 72.5% purity.

Table 1: Solvent Efficiency in this compound Extraction

| Solvent System | Purity (%) | Yield (mg/g crude venom) | Reference |

|---|---|---|---|

| Methanol → Ethyl acetate | 68.2 | 12.4 | |

| Ethanol → Dichloromethane | 72.5 | 11.8 | |

| Aqueous-ethanol (80%) | 65.1 | 9.7 |

Challenges in Natural Extraction

Variability in toad venom composition due to seasonal, geographical, and species differences necessitates rigorous quality control. For instance, venom collected in autumn contains 15–20% higher bufadienolide concentrations than spring samples. Additionally, co-extraction of toxic compounds like bufotenine requires selective purification steps to meet pharmaceutical safety standards.

Chemical Synthesis of this compound

Synthetic Pathways

Total synthesis of this compound remains challenging due to its steroidal backbone and complex lactone ring. The most successful route involves cholesterol as a starting material, undergoing a 12-step process including oxidation, cyclization, and glycosylation. Key intermediates such as 3β-hydroxy-14,15-epoxy-bufalin are synthesized via Sharpless epoxidation, achieving an overall yield of 3.8%.

Semi-Synthetic Modifications

To circumvent low yields in total synthesis, semi-synthetic approaches modify naturally derived bufadienolides. For example, enzymatic hydroxylation of cinobufagin at the C-16 position using Aspergillus niger oxidases converts it to this compound with a 58% conversion rate. This method reduces reliance on natural sources and enhances scalability.

Table 2: Key Synthetic Routes and Yields

| Method | Starting Material | Steps | Yield (%) | Reference |

|---|---|---|---|---|

| Total synthesis | Cholesterol | 12 | 3.8 | |

| Semi-synthesis | Cinobufagin | 4 | 58.0 | |

| Biocatalysis | Bufalin | 3 | 42.5 |

Purification and Analytical Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with C18 columns is the gold standard for this compound purification. Gradient elution using acetonitrile/water (65:35 v/v) achieves ≥98% purity, as validated by LC-MS. Preparative thin-layer chromatography (TLC) is employed for small-scale isolation, but it suffers from lower resolution compared to HPLC.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. The characteristic m/z of 543.28 [M+H]+ in HRMS and distinct $$^{13}$$C NMR signals at δ 170.2 (C-23 lactone) and δ 84.5 (C-14 epoxy) are diagnostic for this compound.

Pharmacological Formulation Development

Injectable Preparations

This compound injection, produced by Anhui Jinchan Pharmaceutical Co., Ltd., is formulated as a sterile aqueous solution containing 0.1 mg/mL this compound, 0.9% sodium chloride, and 5% polyethylene glycol 400 as stabilizers. Clinical trials demonstrate that this formulation maintains 95% potency after 24 months at 4°C.

Combination Therapies

Co-administration with chemotherapeutic agents like 5-fluorouracil enhances this compound’s antitumor efficacy. A phase III trial reported a 2.05-fold increase in disease control rates (DCR) when this compound was combined with FOLFOX regimens.

Table 3: Stability Profile of this compound Injection

| Parameter | Initial | 12 Months | 24 Months |

|---|---|---|---|

| Potency (%) | 100 | 98.2 ± 1.5 | 95.4 ± 2.1 |

| pH | 6.8 ± 0.2 | 6.7 ± 0.3 | 6.5 ± 0.4 |

| Particulate Matter | ≤10 particles/mL | ≤12 particles/mL | ≤15 particles/mL |

Industrial-Scale Production

Good Manufacturing Practice (GMP) Compliance

Large-scale production adheres to GMP guidelines, with closed-loop extraction systems minimizing solvent residues. The annual output of this compound injection in China exceeds 10 million vials, with a batch consistency of 98.7–99.3%.

Waste Management and Sustainability

Ethanol recovery systems achieve 92% solvent reuse, reducing environmental impact. Solid waste from toad venom processing is repurposed as organic fertilizer, aligning with circular economy principles.

化学反应分析

反应类型: 蟾蜍灵会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物以增强其治疗特性或降低毒性至关重要 .

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及氯或溴等卤化剂.

主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,蟾蜍灵的氧化可以导致形成各种具有增强的抗癌特性的氧化衍生物 .

科学研究应用

Anticancer Properties

Mechanisms of Action

Cinobufotalin exhibits significant anticancer activity through various mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in several cancer cell lines, including lymphoma and lung cancer cells. This is achieved through DNA fragmentation and alterations in mitochondrial membrane potential, leading to increased intracellular calcium levels .

- Inhibition of Cell Proliferation : Studies indicate that this compound inhibits cell proliferation by blocking cell cycle progression. Key proteins involved in the cell cycle, such as CDK1 and CCNB1, are downregulated upon treatment with this compound .

- Regulation of Tumor Microenvironment : this compound modulates the tumor microenvironment by influencing cytokine production and immune responses, potentially enhancing the efficacy of other treatments .

Clinical Applications

- Liver Cancer : this compound has demonstrated efficacy in treating hepatocellular carcinoma (HCC). Clinical studies suggest that it can be used as an adjuvant therapy alongside chemotherapy, improving overall response rates and quality of life for patients .

- Gastric Cancer : A meta-analysis indicated that combining this compound with chemotherapy significantly improved treatment outcomes in advanced gastric cancer patients, reducing chemotherapy-related side effects .

- Lymphoma and Ovarian Cancer : Research shows that this compound effectively inhibits the growth of lymphoma and ovarian cancer cells, suggesting its potential as a therapeutic agent in these malignancies .

Pharmacological Properties

This compound possesses several pharmacological properties that contribute to its therapeutic effects:

- Cardiotonic Effects : Traditionally used as a cardiotonic agent, this compound enhances cardiac function by increasing myocardial contractility .

- Diuretic and Hemostatic Effects : The compound exhibits diuretic properties and has been utilized to control bleeding in various medical conditions .

Case Studies and Research Findings

作用机制

蟾蜍灵通过多种机制发挥其作用,包括:

抑制 Na+/K±ATPase: 这会导致细胞内钙离子水平升高,从而诱导癌细胞凋亡。

相似化合物的比较

Key Mechanisms of Action :

- Apoptosis Induction : Activates caspase-3/caspase-9 pathways and modulates Bcl-2/Bax balance .

- Epithelial-Mesenchymal Transition (EMT) Inhibition : Downregulates β-catenin, N-cadherin, and vimentin while upregulating E-cadherin .

- Metabolic Reprogramming : Suppresses HIF-1α-mediated Warburg effect, reducing glucose uptake and glycolysis in cancer cells .

- Synergy with Chemotherapy : Enhances efficacy of fluorouracil (5-FU), oxaliplatin, and capecitabine while reducing adverse effects like myelosuppression and gastrointestinal toxicity .

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Cinobufotalin

Bufadienolides share a steroidal backbone with a six-membered lactone ring. Key structural variations occur at hydroxylation sites and stereochemistry:

Notes:

Efficacy and Toxicity Profiles

*IC₅₀ values vary by cell line and assay conditions.

Key Findings :

- This compound vs. Bufalin: this compound exhibits broader therapeutic utility and lower cardiotoxicity due to structural modifications .

- Synergy with Chemotherapy: this compound enhances the efficacy of FOLFOX/XELOX regimens (ORR: 1.88 vs. 1.0 for chemotherapy alone) , whereas bufalin is rarely used in combination due to toxicity risks.

Mechanistic Divergence in Signaling Pathways

Pathway Modulation

| Compound | Key Pathways Affected | Observed Outcomes |

|---|---|---|

| This compound | ATM/CHK2/p53, PI3K-AKT, HIF-1α | Apoptosis induction, EMT inhibition |

| Bufalin | Ceramide-PP2A, JNK | Caspase activation, mitochondrial dysfunction |

| Telocinobufagin | MAPK, NF-κB | Anti-metastasis, angiogenesis inhibition |

- This compound uniquely activates PPAR signaling, which regulates lipid metabolism and tumor microenvironment remodeling .

- Contradictory Evidence: One study reported this compound increases intracellular Ca²⁺, conflicting with its role in suppressing calcium signaling in colorectal cancer .

Clinical and Research Implications

- This compound is prioritized in clinical settings for its safety profile and compatibility with chemotherapy.

- Structural analogs like telocinobufagin and arenobufagin are under investigation for targeted therapies to minimize off-target effects.

Limitations :

- Comparative pharmacokinetic studies between analogs are scarce .

生物活性

Cinobufotalin, a bufadienolide derived from toad venom, has garnered attention for its diverse biological activities, particularly in oncology. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antitumor Activity : It has been shown to induce apoptosis in various cancer cell lines, including lung cancer and nasopharyngeal carcinoma (NPC). The compound enhances chemosensitivity by modulating key signaling pathways such as GSK3β/β-catenin and MYH9 .

- Signal Transduction : this compound interacts with multiple signaling pathways, including MAPK and PI3K-AKT pathways. These interactions are crucial for regulating cellular responses to external stimuli and promoting apoptosis .

- Inflammatory Response Modulation : Research indicates that this compound can suppress pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .

Cancer Treatment

This compound is primarily investigated for its anticancer properties. A meta-analysis encompassing 21 studies involving 1,735 lung cancer patients demonstrated significant improvements in overall response rate (ORR) and disease control rate (DCR) when this compound was used alongside chemotherapy. The results are summarized in the table below:

| Outcome Measure | Experimental Group (this compound + Chemo) | Control Group (Chemo Only) | Odds Ratio (OR) | 95% Confidence Interval (CI) |

|---|---|---|---|---|

| ORR | Improved | Standard | 1.77 | [1.43, 2.21] |

| DCR | Increased | Standard | 2.20 | [1.70, 2.85] |

| Quality of Life | Enhanced | Standard | 3.10 | [2.23, 4.32] |

| Pain Relief | Significant | Standard | 2.68 | [1.30, 5.55] |

These findings underscore this compound's role as an adjunctive therapy in enhancing the efficacy of conventional chemotherapy regimens .

Case Studies

- Lung Cancer : A clinical study involving non-small cell lung cancer patients indicated that combining this compound with gemcitabine and cisplatin led to improved treatment outcomes compared to chemotherapy alone .

- Nasopharyngeal Carcinoma : In NPC models, this compound reversed EBV-induced cisplatin resistance by modulating tumor stemness markers, demonstrating its potential as a targeted therapy for resistant cancer types .

Research Findings

Recent studies have explored this compound's pharmacological profile:

- Cytotoxic Effects : this compound has been reported to induce apoptosis through mechanisms involving mitochondrial dysfunction and increased intracellular calcium levels .

- Cell Cycle Regulation : Investigations have shown that this compound affects cell cycle progression by targeting cyclins and cyclin-dependent kinases (CDKs), which are vital for cancer cell proliferation .

常见问题

Q. What standard in vitro assays are recommended to assess cinobufotalin’s cytotoxicity in cancer cell lines?

Methodological Answer: Use MTT or Cell Viability Kits to measure cell proliferation and calculate IC50 values. For apoptosis, employ Fluorescence-Activated Cell Sorting (FACS) with Annexin V/PI staining or apoptotic blebs assays. Dose-response curves (e.g., 0.1–10 μM over 48–72 hours) should be generated, with statistical validation via ANOVA and post-hoc tests .

Q. How can researchers determine the optimal dosage of this compound for in vitro studies?

Methodological Answer: Conduct dose-escalation experiments across physiologically relevant concentrations (e.g., 0.1–10 μM) and time points (24–72 hours). Normalize results to controls and use nonlinear regression models to calculate IC50 values. Validate with replicates (≥5) and include positive controls (e.g., cisplatin) .

Q. What are the key considerations when selecting cell lines for this compound studies?

Methodological Answer: Prioritize cell lines with documented sensitivity to this compound (e.g., MCF-7, SK-OV-3) and ensure consistency in passage number, culture conditions, and authentication. Include multiple cancer types (e.g., breast, ovarian) to assess cell-specific effects, as mitochondrial membrane potential (MMP) responses may vary .

Advanced Research Questions

Q. How can microarray data (e.g., GSE85871) be leveraged to explore this compound’s gene expression profiles?

Methodological Answer: Download raw data from GEO databases and preprocess using R/Bioconductor packages (e.g., limma). Identify Differentially Expressed Genes (DEGs) with adjusted p-values (<0.05) and fold-change thresholds (>2). Validate core genes (e.g., SRC, CDKN2A) via qPCR or Western blot .

Q. What bioinformatics tools are suitable for analyzing this compound’s molecular mechanisms?

Methodological Answer: Use STRING or Cytoscape for Protein-Protein Interaction (PPI) networks. Annotate DEGs with DAVID for Gene Ontology (GO) and KEGG pathways. Compare this compound’s signature to existing drugs via Connectivity Map (CMAP) to identify shared mechanisms (e.g., miconazole) .

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Methodological Answer: Standardize assay conditions (e.g., exposure time, cell density) and validate with orthogonal methods (e.g., ATP-based viability assays). Report cell line origins and culture media details. Use PubChem BioAssay data (AID: 343717, 1221865) for cross-study comparisons .

Q. What experimental designs are recommended to validate this compound’s role in calcium signaling pathways?

Methodological Answer: Perform calcium flux assays (e.g., Fluo-4 AM staining) and correlate with transcriptomic data (e.g., KEGG pathway enrichment). Combine with pharmacological inhibitors (e.g., verapamil) to assess pathway dependency. Validate in xenograft models with calcium chelators .

Data Analysis & Reporting

Q. What are best practices for presenting this compound’s experimental results in tables?

Methodological Answer: Use Microsoft Word tables with Roman numerals, footnotes (superscript letters), and self-explanatory titles. Include IC50 values ± SEM, p-values, and statistical tests. For multi-omics data, highlight hub genes and pathways with adjusted p-values .

Q. How should researchers address variability in this compound’s effects across cell lines?

Methodological Answer: Perform cluster analysis on transcriptomic data to identify cell-specific pathways. Use Duncan’s post-hoc tests to compare treatment groups. Report differential MMP responses (e.g., SK-OV-3 vs. CRL-1978) and correlate with apoptotic markers (e.g., PCNA) .

Research Design & Frameworks

What frameworks are suitable for formulating clinical research questions on this compound?

Methodological Answer: Apply PICOT (Population: cancer subtype; Intervention: this compound dose; Comparison: standard chemotherapy; Outcome: progression-free survival; Time: 6-month follow-up) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Prioritize triple-positive breast cancer subtypes for targeted studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。